molecular formula C11H24Cl2N2 B1456217 2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride CAS No. 1220035-85-7

2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride

Cat. No. B1456217
CAS RN: 1220035-85-7
M. Wt: 255.22 g/mol
InChI Key: YPBPSYFHTSVYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride consists of a piperidine ring with a methyl group at the 2-position and a pyrrolidinylmethyl group at the 1-position .

Scientific Research Applications

Pharmacological Research

2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride: is a piperidine derivative that has been explored for its potential pharmacological applications. Piperidine structures are present in many pharmaceuticals and exhibit a wide range of biological activities . This compound, in particular, may be investigated for its receptor binding properties, serving as a lead compound in the development of new therapeutic agents.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its piperidine core is a valuable building block for the construction of complex molecules, including natural products and potential drug candidates. It can undergo various reactions such as cyclization, alkylation, and acylation, which are fundamental in synthetic organic chemistry .

properties

IUPAC Name

2-methyl-1-(pyrrolidin-3-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-10-4-2-3-7-13(10)9-11-5-6-12-8-11;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBPSYFHTSVYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride
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2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride

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